(2E,4Z)-deca-2,4-dienal

Description

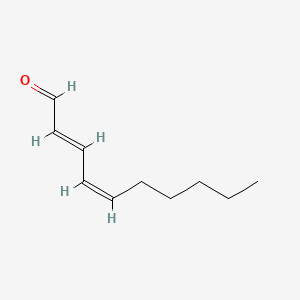

Structure

3D Structure

Properties

IUPAC Name |

(2E,4Z)-deca-2,4-dienal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6-,9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQKTMZYLHNFPL-NMMTYZSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058739 | |

| Record name | (2E,4Z)-Decadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; powerful, oily, like chicken fat | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

279.00 to 280.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |

| Details | The Good Scents Company Information System | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | The Good Scents Company Information System | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.866-0.876 | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

25152-83-4, 25152-84-5 | |

| Record name | 2,4-Decadienal, (2E,4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,4Z)-Decadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of 2e,4z Deca 2,4 Dienal

Primary Producers: Diatoms and Other Microalgae

The primary source of (2E,4Z)-deca-2,4-dienal in the natural world is a diverse group of microalgae, particularly diatoms. These unicellular organisms are major contributors to global primary production and form the base of many aquatic food webs. The production of this aldehyde is often a dynamic process, linked to cellular stress and defense mechanisms.

Specific Diatom Species and Their Ecological Niches

This compound is not universally produced by all diatoms; its synthesis is species-specific and can even vary between different strains of the same species. int-res.com It is recognized as a wound-activated compound, meaning it is rapidly synthesized and released when the diatom cell is damaged, such as during grazing by herbivores. int-res.comnih.gov This acts as a chemical defense mechanism, deterring predators.

Several diatom species have been identified as producers of this compound. Research has highlighted its production in the marine planktonic diatom Thalassiosira rotula, where it plays a role in inhibiting the reproductive success of copepods, a common grazer. int-res.comnih.gov Other known producers include the freshwater diatom Melosira varians and species within the genus Fragilaria. int-res.combiologists.com The benthic diatom Nitzschia shiloi has also been shown to produce this aldehyde. semanticscholar.org

The ecological niche of these diatoms is varied. Thalassiosira rotula is a cosmopolitan marine species found in coastal and oceanic waters, often forming blooms. Melosira varians is a common inhabitant of freshwater environments like rivers and lakes. Benthic species such as Nitzschia shiloi reside in sediments and on submerged surfaces in aquatic environments.

| Diatom Species | Ecosystem | Ecological Niche |

| Thalassiosira rotula | Marine | Planktonic, bloom-forming in coastal and oceanic waters |

| Melosira varians | Freshwater | Planktonic and benthic in rivers and lakes biologists.com |

| Fragilaria sp. | Freshwater | Planktonic and benthic int-res.com |

| Nitzschia shiloi | Marine | Benthic, sediment-dwelling semanticscholar.org |

Variability in Production Across Algal Genera and Environmental Conditions

The production of this compound is highly variable. The capability to synthesize this and other related aldehydes is found in only a fraction of diatom species. semanticscholar.org For instance, studies comparing different isolates of Thalassiosira rotula have revealed significant differences in their ability to produce these defensive compounds. int-res.com

The synthesis of this compound is enzymatically driven and dependent on the availability of precursor molecules, specifically polyunsaturated fatty acids (PUFAs). The process is initiated by the action of lipoxygenase enzymes on arachidonic acid (C20:4 ω-6) following cell damage. int-res.comnih.gov Consequently, the availability of free arachidonic acid is a limiting factor for the production of the aldehyde. nih.gov The amount of this compound produced by Thalassiosira rotula has been quantified at up to 0.72 picograms per cell when damaged. nih.gov The growth phase of the diatom culture can also influence production, with cells harvested in the early stationary phase showing notable synthesis upon wounding. nih.gov

Occurrence in Terrestrial Plants and Fungi (as related oxylipins)

While this compound itself is primarily associated with diatoms, related oxylipins (oxygenated fatty acids) are found in terrestrial organisms. Higher plants, for example, also possess lipoxygenase pathways for chemical defense, but they typically utilize C18 fatty acids like linoleic and linolenic acid to produce a different array of volatile compounds, such as hexanal (B45976) and nonadienal. nih.gov

Interestingly, the isomer (2E,4E)-deca-2,4-dienal has been identified in some terrestrial organisms. For example, it is a volatile organic compound found in the moss Calymperes palisotii. researchgate.net Furthermore, research has suggested the enzymatic formation of (E,Z)-2,4-decadienal by the fungus Laetiporus sulphureus when fermenting onions, which is then isomerized to the (E,E) form. researchgate.net This isomer is also a known aroma compound in various food products, including wheat bread crumb. ebi.ac.uk

Presence in Aquatic and Terrestrial Ecosystems

As a result of its production by diatoms, this compound is a component of the chemical landscape of both marine and freshwater ecosystems. biologists.comscispace.com Its presence in the water column, particularly during diatom blooms, can influence the behavior and physiology of other aquatic organisms. scispace.com The compound's role as a signaling molecule and defensive agent makes it an important factor in the ecological dynamics of these environments. Due to its production by some freshwater algae, the related isomer (2E,4E)-deca-2,4-dienal has been noted as a substance that can cause taste and odor issues in drinking water. mdpi.com

In terrestrial systems, the more stable isomer, (2E,4E)-deca-2,4-dienal, is more commonly reported. It is recognized as a product of lipid peroxidation and is found in a variety of cooked foods, such as butter, beef, fish, and roasted peanuts. mdpi.comebi.ac.ukresearchgate.net It is also a significant component of cooking oil fumes. ebi.ac.ukebi.ac.uknih.gov

| Ecosystem/Product | Compound/Isomer | Context |

| Aquatic Ecosystems | This compound | Produced by diatoms as a defense compound biologists.comscispace.com |

| Drinking Water | (2E,4E)-deca-2,4-dienal | Taste and odor compound from algal sources mdpi.com |

| Cooked Foods (e.g., butter, beef, fish) | (2E,4E)-deca-2,4-dienal | Aroma compound, product of lipid peroxidation mdpi.comebi.ac.ukresearchgate.net |

| Cooking Oil Fumes | (2E,4E)-deca-2,4-dienal | By-product of heating polyunsaturated lipids ebi.ac.ukebi.ac.uknih.gov |

| Moss (Calymperes palisotii) | (2E,4E)-deca-2,4-dienal | Volatile organic compound researchgate.net |

| Fermented Onion (with Laetiporus sulphureus) | (E,Z)-2,4-decadienal | Intermediate in the formation of the (E,E) isomer researchgate.net |

Biosynthetic Pathways and Enzymology of 2e,4z Deca 2,4 Dienal Formation

Precursor Lipid Metabolism and Fatty Acid Substrates

The journey to synthesizing (2E,4Z)-deca-2,4-dienal begins with the mobilization of fatty acid substrates from larger lipid molecules. These precursors are integral components of cell membranes and storage lipids.

This compound is biosynthetically derived from the enzymatic oxidation of specific polyunsaturated fatty acids (PUFAs). The structural backbone of the final aldehyde product is directly templated from these long-chain fatty acid precursors. Research has identified linoleic acid (C18:2) and arachidonic acid (C20:4) as key substrates for the formation of C10 aldehydes. researchgate.netmdpi.com The presence of a (1Z,4Z)-pentadiene system within the PUFA structure is a critical requirement for the initiation of the enzymatic cascade. mdpi.com

For instance, a proposed pathway suggests that linoleic acid is enzymatically lipoxygenated to form 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid, which is subsequently cleaved to produce this compound. researchgate.net Similarly, in the brown alga Saccharina angustata, a pathway for the formation of decadienal isomers from arachidonic acid has been elucidated. researchgate.net The conversion of these PUFAs can serve as a basis for the natural production of this aroma compound. researchgate.netmdpi.com

The PUFA substrates for this compound synthesis are not typically found free within the cell. Instead, they are esterified within complex lipids, primarily glycerophospholipids (major components of cell membranes) and triacylglycerols (energy storage lipids). The biosynthetic pathway is initiated by the release of these PUFAs from the glycerol (B35011) backbone. This liberation is catalyzed by phospholipase enzymes, such as phospholipase A2, which are often activated in response to cellular stress or tissue damage. researchgate.net Upon activation, these hydrolases cleave the ester bond, releasing free PUFAs into the cytoplasm where they become available to the enzymes of the oxylipin pathway. researchgate.net

Key Enzymatic Activities in Oxylipin Biosynthesis

Once the free PUFA substrates are available, a sequence of highly specific enzymatic reactions occurs, leading to the formation of this compound.

The first committed step in the biosynthesis is the oxygenation of the PUFA substrate by lipoxygenase (LOX) enzymes. nih.gov LOXs are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs to form fatty acid hydroperoxides. nih.gov The reaction proceeds via a highly specific radical-mediated mechanism.

Depending on the specific LOX enzyme and the substrate, oxygenation can occur at different positions on the fatty acid chain. For the formation of this compound from linoleic acid, a 9-LOX enzyme is implicated, which specifically attacks the C9 position, leading to the formation of 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE). researchgate.net In pathways starting from arachidonic acid, other LOX isoforms, such as an 11-LOX, can be involved, producing intermediates like 11-hydroperoxyeicosatetraenoic acid (11-HPETE). researchgate.net

Table 1: Key PUFA Precursors and their Lipoxygenase-Derived Intermediates This table outlines the primary polyunsaturated fatty acid substrates and the corresponding hydroperoxide intermediates formed by the action of specific lipoxygenases.

| Precursor PUFA | Lipoxygenase (LOX) Enzyme | Hydroperoxide Intermediate | Chemical Formula of Intermediate |

|---|---|---|---|

| Linoleic Acid | 9-LOX | 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) | C18H32O4 |

| Arachidonic Acid | 11-LOX | 11-hydroperoxyeicosatetraenoic acid (11-HPETE) | C20H32O4 |

The fatty acid hydroperoxides generated by LOX are unstable and are promptly metabolized by the next enzyme in the cascade, hydroperoxide lyase (HPL). mdpi.comnih.gov HPLs belong to the cytochrome P450 family of enzymes (specifically, CYP74). mdpi.com They catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group. researchgate.net

This cleavage reaction yields two smaller molecules: a volatile aldehyde and an oxo-acid. In the case of 9-HPODE, HPL-mediated cleavage results in the formation of the 10-carbon aldehyde this compound and an 8-carbon oxo-acid. This enzymatic step is the definitive reaction that produces the target compound. researchgate.net

Table 2: Enzymatic Conversion Steps in this compound Biosynthesis This interactive table details the sequential enzymatic reactions, substrates, and products involved in the core biosynthetic pathway.

| Step | Enzyme | Substrate | Product(s) | Function |

|---|---|---|---|---|

| 1 | Phospholipase | Glycerophospholipids / Triacylglycerols | Free Polyunsaturated Fatty Acid (e.g., Linoleic Acid) | Releases fatty acid substrate from lipid stores. |

| 2 | Lipoxygenase (LOX) | Polyunsaturated Fatty Acid + O2 | Fatty Acid Hydroperoxide (e.g., 9-HPODE) | Stereo- and regiospecific insertion of molecular oxygen. |

| 3 | Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxide | This compound + Oxo-acid | Cleaves the hydroperoxide to form the final aldehyde. |

The precise structure of the final this compound product is dictated by the high degree of specificity exhibited by the enzymes in the pathway.

Regiospecificity refers to the enzyme's ability to catalyze a reaction at a particular site on the substrate molecule. LOX enzymes demonstrate strict regiospecificity, determining the position of oxygenation on the PUFA chain (e.g., at C9 or C13 of linoleic acid). mdpi.com This control is crucial because the position of the hydroperoxide group determines the chain length of the resulting aldehyde after HPL cleavage. The formation of a C10 aldehyde like decadienal from linoleic acid necessitates the action of a 9-LOX.

Stereospecificity relates to the enzyme's ability to distinguish between stereoisomers or to form a product with a specific three-dimensional orientation. LOX enzymes typically produce a specific stereoisomer of the hydroperoxide (e.g., the S-configuration at the carbon bearing the hydroperoxy group). mdpi.com The subsequent action of HPL preserves this stereochemical information, leading to the formation of specific geometric isomers of the final aldehyde product, such as the (2E,4Z) configuration. The enzymatic process ensures the specific formation of this isomer over other possibilities like the (2E,4E) form, although isomerization can sometimes occur post-synthesis. researchgate.net

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Role in Pathway |

|---|---|---|

| This compound | C10H16O | Final Product |

| Linoleic Acid | C18H32O2 | Precursor Substrate |

| Arachidonic Acid | C20H32O2 | Precursor Substrate |

| Glycerophospholipids | Variable | Source of Precursors |

| Triacylglycerols | Variable | Source of Precursors |

| 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) | C18H32O4 | Intermediate |

| 11-hydroperoxyeicosatetraenoic acid (11-HPETE) | C20H32O4 | Intermediate |

Regulation of Biosynthetic Processes

The synthesis of this compound is not a constitutive process but is rather induced in response to specific environmental cues. This regulation allows organisms, particularly diatoms, to produce this defensive compound when most needed, thereby conserving resources under benign conditions.

Induction by Biotic Stressors (e.g., Predation)

The production of this compound is a well-documented defense mechanism in marine diatoms against grazing pressure, primarily from copepods. mdpi.comnih.gov When diatom cells are damaged during predation, a rapid cascade of biochemical reactions is initiated, leading to the formation of a variety of polyunsaturated aldehydes (PUAs), including this compound. mdpi.com This process is a classic example of an induced defense, where the synthesis of the protective compound is triggered by the herbivorous attack itself.

The release of this compound and other PUAs serves to deter further grazing by impairing the reproductive success of copepods. These compounds can have toxic effects on copepod eggs and larvae, thereby reducing the fitness of the predator population. The induction of PUA biosynthesis upon cell damage ensures that the defensive compounds are released at the precise moment of attack, maximizing their protective efficacy.

| Stressor | Organism | Observed Effect | Reference |

| Predation (Grazing) | Diatoms | Induction of this compound biosynthesis | mdpi.com |

Abiotic Stress-Induced Biosynthesis (e.g., High Temperature)

While the induction of this compound by biotic stressors is well-established, the influence of abiotic factors such as high temperature is an area of ongoing research. Temperature stress is known to impact the physiology and metabolism of marine organisms, including diatoms. Studies have shown that thermal stress can alter the fatty acid composition of diatom cell membranes, which are the precursors for oxylipin biosynthesis. researchgate.net

Although direct evidence specifically linking high temperature to the increased production of the (2E,4Z) isomer of deca-2,4-dienal is limited, the general understanding of stress responses in diatoms suggests a potential connection. High temperatures can lead to oxidative stress, which in turn can trigger the lipoxygenase (LOX) pathway responsible for the formation of aldehydes. However, the specific enzymatic and regulatory pathways that would lead to the preferential formation of the (2E,4Z) isomer under heat stress are yet to be fully elucidated. Further research is needed to clarify the precise impact of high temperatures on the biosynthesis of this particular compound.

| Stressor | Organism | Potential Effect | Reference |

| High Temperature | Diatoms | Alteration of fatty acid precursors, potential for increased oxylipin production | researchgate.net |

Gene Expression and Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is an enzymatic process, and as such, is under strict genetic control. The key enzymes involved in this pathway are lipoxygenases (LOXs) and hydroperoxide lyases (HPLs). nih.govresearchgate.net These enzymes catalyze the conversion of polyunsaturated fatty acids into the corresponding aldehydes.

The expression of the genes encoding for LOX and HPL is tightly regulated and can be induced by various stress signals, including mechanical wounding which simulates herbivory. nih.govnih.gov Upon cell damage, signaling pathways are activated that lead to the upregulation of LOX and HPL gene transcription. This results in an increased synthesis of the respective enzymes, thereby boosting the production of this compound.

Transcriptome analyses of diatoms under stress have begun to shed light on the complex regulatory networks that govern the oxylipin pathway. researchgate.net These studies have identified specific LOX and HPL genes that are responsive to stress, providing a foundation for understanding the molecular switches that control the production of defensive aldehydes. While the general framework of this regulation is understood, the specific transcription factors and signaling molecules that directly control the expression of the genes for this compound synthesis are still being investigated.

| Gene/Enzyme | Regulatory Factor | Effect on this compound Biosynthesis | Reference |

| Lipoxygenase (LOX) | Mechanical Wounding/Herbivory | Upregulation of gene expression, leading to increased enzyme synthesis and subsequent aldehyde production. | nih.govnih.gov |

| Hydroperoxide Lyase (HPL) | Mechanical Wounding/Herbivory | Upregulation of gene expression, leading to increased enzyme synthesis and subsequent aldehyde production. | nih.govnih.gov |

Ecological and Biological Functions of 2e,4z Deca 2,4 Dienal in Non Human Organisms

Role in Chemical Defense Mechanisms

(2E,4Z)-deca-2,4-dienal is a key component of the chemical arsenal (B13267) of several organisms, providing protection against herbivores and pathogens. Its defensive properties are attributed to its reactive nature, which can disrupt essential biological processes in target organisms.

Antifeedant Activity Against Herbivores

The role of this compound as an antifeedant is complex and appears to be context-dependent. While many oxylipins are known to deter herbivores, some studies suggest that under certain conditions, (2E,4E)-deca-2,4-dienal, a closely related isomer, may act as an attractant for specific insect larvae, such as Spodoptera litura. However, the broader body of research on volatile oxylipins points towards a primary function in deterring grazing.

Modulation of Predator Reproduction and Viability (e.g., Copepod Egg Hatching)

One of the most well-documented ecological functions of this compound is its detrimental effect on the reproductive success of predators, particularly copepods, which are major grazers of phytoplankton. nih.govint-res.com Diatoms that produce this aldehyde can significantly reduce the hatching success of copepod eggs, thereby regulating the population dynamics of their primary predators. researchgate.netnih.gov

This anti-proliferative property is a key aspect of the chemical defense of diatoms. int-res.com The aldehyde interferes with embryonic development, leading to a lower viability of the offspring. nih.gov This effect is potent enough to explain the paradox where copepods feeding on seemingly nutritious diatoms exhibit poor reproductive outcomes. researchgate.net

| Organism | Effect of this compound | Observed Impact | Reference |

| Copepods (e.g., Temora stylifera) | Inhibition of egg hatching | Reduced reproductive success, regulation of grazer populations. | nih.govint-res.comdb-thueringen.de |

| Sea Urchin (Paracentrotus lividus) | Inhibition of embryonic development | Potential for broader impacts on invertebrate reproduction. | biologists.com |

Antimicrobial and Antifungal Effects in Eukaryotic and Prokaryotic Interactions

This compound and its isomers exhibit significant antimicrobial and antifungal properties, contributing to the chemical defense against a wide range of pathogenic microorganisms. This broad-spectrum activity is crucial for organisms that are constantly exposed to microbial threats in their environment. The compound has been shown to have nematicidal properties and can induce apoptosis in various cell types. nih.govebi.ac.uk

Research has demonstrated its efficacy against both eukaryotic and prokaryotic microbes. For instance, it shows activity against various fungi and bacteria, including those of relevance to plant and animal health. biologists.com The aldehyde's reactive nature allows it to interact with and disrupt cellular components of these microorganisms, leading to growth inhibition or cell death. A derivative, 2E,4E-decadienoic acid, which can be synthesized from (2E,4E)-deca-2,4-dienal, has shown strong inhibitory effects against oomycetes like Phytophthora nicotianae. nih.gov

| Target Organism/Group | Observed Effect | Reference |

| Meloidogyne javanica (Nematode) | Nematicidal activity | ebi.ac.uk |

| Phytophthora nicotianae (Oomycete) | Inhibition of mycelial growth (by a derivative) | nih.gov |

| Propionibacterium acnes (Bacterium) | Growth inhibition | google.com |

| Various Bacteria and Fungi | Antimicrobial and antifungal activity | biologists.com |

Inter-organismal Communication and Signaling

Beyond its direct defensive roles, this compound also functions as a signaling molecule, facilitating communication within and between species. These chemical cues are vital for coordinating population-level responses and mediating ecological interactions.

Alga-Alga Signaling and Community Priming

In phytoplankton communities, this compound and similar compounds act as infochemicals that can regulate population density and community structure. db-thueringen.de The release of these aldehydes by damaged diatoms can induce a signaling cascade in neighboring diatoms, effectively "priming" them for a potential threat. researchgate.net This process can lead to the activation of defense mechanisms in the broader community, enhancing their collective resilience to grazing pressure.

Furthermore, these aldehydes can have allelopathic effects, inhibiting the growth of other competing phytoplankton species. researchgate.net This gives the producing diatoms a competitive advantage, influencing the species composition of the phytoplankton community. The growth of several marine phytoplankton species, including those from different taxonomic groups, has been shown to be inhibited by exposure to decadienal. researchgate.net

Mediation of Plant-Herbivore and Plant-Plant Interactions (analogous oxylipins)

In terrestrial ecosystems, volatile oxylipins, which are structurally and functionally analogous to this compound, play a critical role in mediating plant-herbivore and plant-plant interactions. When a plant is damaged by an herbivore, it releases a blend of volatile organic compounds, including six-carbon and nine-carbon aldehydes. These volatiles can act as airborne signals that are perceived by neighboring plants, which in turn activate their own defense systems in preparation for a potential attack. This phenomenon is a well-established form of plant-plant communication. frontiersin.org

These volatile signals can also influence herbivore behavior, either by directly repelling them or by attracting the natural enemies of the herbivores, an indirect defense mechanism. While this compound is primarily studied in aquatic systems, the principles of volatile oxylipin signaling in terrestrial plants provide a strong framework for understanding its role as a chemical messenger in complex ecological networks. The ability of these compounds to act as mobile signals is a fundamental aspect of the chemical ecology of both aquatic and terrestrial organisms. nih.gov

Intracellular Signaling and Stress Responses of this compound

This compound, a member of the oxylipin family of signaling molecules, participates in a variety of intracellular signaling cascades and stress responses in the organisms that produce it. These roles are critical for defense, development, and communication with the surrounding environment.

Involvement in Oxidative Stress Response and Redox State Modulation

Induction of Defense-Related Gene Expression in Producer Organisms

This compound is a key component of the wound-activated chemical defense mechanism in certain marine diatoms, such as Thalassiosira rotula. nih.gov Its production is rapidly triggered by mechanical damage, indicating a role in the organism's immediate defense response. This aldehyde is synthesized through the lipoxygenase pathway, a well-established signaling pathway involved in plant and algal defense. researchgate.net

The production of this compound is part of a broader family of reactive aldehydes that are generated upon cell disruption. nih.gov These compounds are understood to function as a chemical shield against herbivores. For instance, these aldehydes have been shown to inhibit the embryonic development of copepods, a common grazer of diatoms. nih.gov This suggests that the synthesis of this compound is a direct defense strategy, likely involving the upregulation of genes responsible for its biosynthesis, such as lipoxygenases and hydroperoxide lyases. researchgate.net

Table 1: Production of this compound in Response to Wounding in Thalassiosira rotula

| Condition | Compound Detected | Role | Reference |

| Mechanical Wounding | This compound | Chemical Defense | nih.gov |

Regulatory Roles in Cellular Processes (e.g., growth regulation in microbes by related oxylipins)

As an oxylipin, this compound belongs to a class of molecules known to have significant regulatory functions in various cellular processes in microorganisms. frontiersin.orgnih.gov While direct studies on the regulatory roles of this compound are limited, research on related oxylipins in fungi provides a strong indication of their potential functions.

In fungi, oxylipins are recognized as crucial signaling molecules that modulate development, sporulation, and the production of secondary metabolites like mycotoxins. frontiersin.org For example, specific oxylipins have been identified as negative regulators of growth and conidiation (asexual spore formation) in the maize pathogen Fusarium verticillioides. frontiersin.org The inactivation of genes responsible for the production of certain oxylipins in this fungus leads to increased growth, conidia production, and mycotoxin synthesis. frontiersin.org This demonstrates that oxylipins can act as repressors of these cellular processes.

Furthermore, oxylipins are involved in the complex chemical communication between microbes and their hosts. nih.govmdpi.com They can influence the expression of genes in both the producing microbe and the interacting organism, thereby shaping the outcome of their interaction. frontiersin.org The ability of oxylipins to modulate fundamental cellular processes such as growth highlights their importance as signaling molecules in the microbial world. frontiersin.orgpsu.edu

Table 2: Observed Regulatory Roles of Related Oxylipins in Fungi

| Fungal Species | Oxylipin Role | Cellular Process Affected | Reference |

| Fusarium verticillioides | Negative Regulator | Growth, Conidiation, Fumonisin Synthesis | frontiersin.org |

| Aspergillus species | Regulator | Sexual and Asexual Development | frontiersin.org |

Analytical Methodologies for the Detection and Characterization of 2e,4z Deca 2,4 Dienal

Advanced Chromatographic Techniques

Chromatographic methods are central to the analysis of (2E,4Z)-deca-2,4-dienal, providing the necessary separation and detection capabilities for this specific isomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of this compound. nist.govatlantis-press.com This method combines the high-resolution separation of gas chromatography with the precise mass analysis of mass spectrometry. In GC, the volatile this compound is separated from other compounds in a sample based on its boiling point and affinity for a stationary phase within a capillary column. mdpi.com Following separation, the compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. nist.govnih.gov

The NIST WebBook provides mass spectral data for 2,4-decadienal, which can be used as a reference for identification. nist.gov For instance, in the analysis of volatile compounds in Mume Fructus, GC-MS was used to identify (2E,4E)-deca-2,4-dienal by comparing its mass spectrum with the NIST08 and NIST08s databases. nih.gov Similarly, GC-MS analysis of soybean dreg extracts identified both (2E,4E)-deca-2,4-dienal and (2Z,4Z)-deca-2,4-dienal. atlantis-press.com Quantification can be achieved using methods like the external standard method, where the response of the sample is compared to that of a known concentration of a standard. google.com

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column Type | DB-17, TC-WAX, DB-WAX | mdpi.comnih.govtandfonline.com |

| Injection Mode | Split | tandfonline.com |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Identification | Comparison with NIST library spectra | nist.govnih.gov |

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is another robust technique for the analysis of this compound. nist.gov While GC-MS provides structural information, GC-FID is often favored for its high sensitivity and quantitative accuracy for hydrocarbons. In this method, after separation in the GC column, the eluted compounds are burned in a hydrogen-air flame. The combustion process produces ions that generate a current proportional to the amount of the compound present. This allows for precise quantification. mdpi.comtandfonline.com

Often, GC-FID is used in conjunction with GC-MS to provide both qualitative and quantitative data. tandfonline.com The retention index (RI), a measure of where a compound elutes relative to a series of n-alkanes, is a key parameter in GC-FID for compound identification. nist.govtandfonline.com For example, in the analysis of mandarin peel oil, GC-FID was used to calculate the peak area of each compound for quantitative comparison. tandfonline.com

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Detector | Flame Ionization Detector | nist.govtandfonline.com |

| Carrier Gas | Hydrogen | mdpi.com |

| Quantification | Peak area integration | tandfonline.com |

| Identification Aid | Linear Retention Indices (RI) | nist.govtandfonline.com |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) in Lipidomics Profiling

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) has emerged as a key technology in lipidomics, capable of analyzing a wide range of lipid species, including aldehydes like this compound. This technique is particularly useful for analyzing complex biological samples. nih.govnih.gov UPLC provides rapid and high-resolution separation of compounds, while the Q-TOF mass spectrometer offers high mass accuracy and sensitivity for both precursor and fragment ions, enabling confident identification of lipids and their metabolites. nih.gov

In the context of lipidomics, UPLC-Q-TOF-MS can be used for untargeted profiling to identify a broad spectrum of lipids that are altered in different conditions. nih.gov For instance, it has been used to analyze plasma lipid profiles in inflammatory bowel disease and type 2 diabetes mellitus, identifying significant changes in various lipid classes. nih.govnih.gov While direct analysis of the volatile this compound might be challenging with this liquid-phase technique, it is invaluable for studying the broader lipid metabolic pathways from which this aldehyde is derived, such as the oxidation of polyunsaturated fatty acids. researchgate.net A study on the marine alga Pyropia haitanensis utilized UPLC-Q-TOF-MS to investigate lipidomic changes, revealing alterations in various lipid molecules. d-nb.info

Sample Preparation and Extraction Protocols for Volatile Aldehydes

The volatile nature of this compound necessitates specific sample preparation and extraction techniques to ensure its efficient recovery and accurate analysis.

Solid-Phase Microextraction (SPME) and Headspace Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like this compound from various matrices. thegoodscentscompany.com In SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample or directly immersed in a liquid sample. The volatile analytes partition onto the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.

Headspace analysis, often coupled with SPME, involves sampling the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. This is particularly useful for isolating volatile aldehydes from non-volatile matrix components. nih.gov For example, headspace SPME has been successfully used to identify toxic 2,4-decadienal in oxidized low-density lipoprotein and to characterize the aroma of Sherry vinegar. thegoodscentscompany.comthegoodscentscompany.com

Solvent Extraction and Derivatization Techniques

Solvent extraction is a traditional and effective method for isolating this compound from a sample matrix. This involves using a solvent in which the aldehyde is soluble to extract it from the sample. For instance, in a study on Chardonnay seeds, solvent extraction followed by solvent-assisted flavor evaporation (SAFE) was used to prepare a distillate for aroma analysis. nih.gov

To improve the chromatographic properties and detection sensitivity of aldehydes, derivatization is often employed. This involves a chemical reaction to convert the aldehyde into a less volatile and more stable derivative. For example, a study on edible oils developed a method involving extraction with acetonitrile (B52724) followed by derivatization at 40 °C for 30 minutes for the determination of 2,4-decadienal. researchgate.net This derivatization step can enhance the accuracy and reliability of the subsequent chromatographic analysis. researchgate.net

Spectroscopic and Spectrometric Approaches for Structural Elucidation (General Oxylipins)

The structural elucidation of oxylipins, a diverse family of oxygenated fatty acids, relies heavily on a combination of advanced analytical methods. researchgate.net Among these, spectroscopic and spectrometric techniques are indispensable for providing detailed insights into the chemical makeup and properties of these molecules. researchgate.netmdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are fundamental in determining the precise molecular structure, including the position of functional groups and the stereochemistry of double bonds. researchgate.netpsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural determination of organic compounds, including complex oxylipins. mdpi.comnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. For oxylipins like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the complete structure. psu.edu

Research Findings: 1D NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offers primary data on the chemical environment of each proton and carbon atom. psu.eduresearchgate.net The chemical shift (δ) of a nucleus is indicative of its electronic environment and the functional groups nearby. For instance, the aldehydic proton in a compound like this compound is expected to resonate at a characteristic downfield position (typically δ 9-10 ppm) in the ¹H NMR spectrum. kochi-tech.ac.jp

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular puzzle. mdpi.compsu.edu

¹H-¹H COSY: Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of proton-proton correlations along the carbon chain. mdpi.com

HSQC: Correlates directly bonded carbon atoms with their attached protons.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule. mdpi.com

A critical aspect of NMR in analyzing unsaturated oxylipins is the determination of double bond geometry (E/Z or trans/cis configuration). This is achieved by measuring the coupling constant (J-coupling) between the vinylic protons. For a trans (E) configuration, the J-coupling constant is typically larger (~11-18 Hz), whereas for a cis (Z) configuration, it is smaller (~6-12 Hz). In this compound, this distinction is key to confirming the stereochemistry at the C2-C3 and C4-C5 double bonds.

Interactive Data Table: Typical ¹H NMR Chemical Shifts for this compound Functional Groups Note: These are expected values. Actual experimental values may vary based on solvent and other experimental conditions.

| Proton Position | Functional Group | Expected Chemical Shift (δ) ppm | Multiplicity | Typical Coupling Constant (J) in Hz |

| H1 | Aldehyde | 9.5 - 10.1 | Doublet (d) | ~7-8 |

| H2 | Vinylic | 6.1 - 6.4 | Doublet of doublets (dd) | JH2-H3: ~15-16 (E config) |

| H3 | Vinylic | 7.0 - 7.5 | Multiplet (m) | JH3-H2: ~15-16; JH3-H4: ~10-11 |

| H4 | Vinylic | 6.0 - 6.3 | Multiplet (m) | JH4-H3: ~10-11; JH4-H5: ~11-12 (Z config) |

| H5 | Vinylic | 5.7 - 5.9 | Multiplet (m) | JH5-H4: ~11-12; JH5-H6: ~7-8 |

| H6 | Allylic | 2.1 - 2.3 | Multiplet (m) | |

| H7-H9 | Methylene | 1.2 - 1.5 | Multiplet (m) | |

| H10 | Methyl | 0.8 - 1.0 | Triplet (t) | ~7 |

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for this compound Note: These are expected values. Actual experimental values may vary based on solvent and other experimental conditions.

| Carbon Position | Functional Group | Expected Chemical Shift (δ) ppm |

| C1 | Aldehyde Carbonyl | 190 - 195 |

| C2 | Vinylic | 130 - 155 |

| C3 | Vinylic | 125 - 150 |

| C4 | Vinylic | 120 - 145 |

| C5 | Vinylic | 125 - 140 |

| C6 | Allylic | 30 - 35 |

| C7 | Methylene | 30 - 33 |

| C8 | Methylene | 28 - 32 |

| C9 | Methylene | 21 - 24 |

| C10 | Methyl | 13 - 15 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used analytical technique that identifies chemical compounds and functional groups by measuring the absorption of infrared radiation. arcjournals.orgnih.gov It exploits the principle that molecules absorb specific frequencies of light that correspond to the vibrational frequencies of their bonds. arcjournals.org This makes it a valuable tool for the initial characterization of oxylipins.

Research Findings: An IR spectrum provides a molecular "fingerprint" through its unique pattern of absorption bands. arcjournals.org The spectrum is typically divided into two main regions:

Functional Group Region (4000–1500 cm⁻¹): Absorptions in this area are characteristic of specific functional groups. For this compound, key stretching vibrations would include the C=O of the aldehyde, the C=C of the conjugated diene system, the vinylic C-H bonds, and the aliphatic C-H bonds. nih.gov

Fingerprint Region (1500–400 cm⁻¹): This region contains complex absorptions resulting from bending vibrations and skeletal vibrations of the molecule. While difficult to interpret fully, the pattern is unique to each compound, making it useful for comparison with known standards. arcjournals.orgnih.gov

For unsaturated aldehydes, the C=O stretching frequency is sensitive to conjugation. Conjugation with a C=C double bond lowers the absorption frequency compared to a saturated aldehyde. The spectrum can also provide information on the stereochemistry of the double bonds. The out-of-plane C-H bending vibration for a trans (E) double bond appears as a strong band around 960-990 cm⁻¹, while the corresponding band for a cis (Z) double bond is found around 675-730 cm⁻¹ and is generally less intense. mpg.de This distinction is critical for confirming the (2E,4Z) configuration.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Note: These are expected absorption ranges. The exact position and intensity can be influenced by the molecular environment.

| Functional Group | Type of Vibration | Expected Frequency (cm⁻¹) | Intensity |

| C-H (Aldehyde) | Stretch | 2810 - 2850 and 2710 - 2750 | Medium to Weak |

| C=O (Conjugated Aldehyde) | Stretch | 1680 - 1705 | Strong |

| C=C (Conjugated Diene) | Stretch | 1600 - 1650 | Medium to Variable |

| C-H (Vinylic) | Stretch | 3010 - 3040 | Medium |

| C-H (Vinylic, trans) | Out-of-plane bend | 960 - 990 | Strong |

| C-H (Vinylic, cis) | Out-of-plane bend | 675 - 730 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |

Degradation and Environmental Fate of 2e,4z Deca 2,4 Dienal

Enzymatic Degradation Pathways

The breakdown of (2E,4Z)-deca-2,4-dienal is significantly mediated by biological systems, involving enzymes from microorganisms and other organisms that transform the aldehyde into various metabolites.

The formation of this compound is intricately linked to the enzymatic decomposition of lipids. Enzymes such as lipases, specifically phospholipase A2, initiate this pathway by liberating polyunsaturated fatty acids like eicosatetraenoic acid and eicosapentaenoic acid from lipids. nih.gov This release of free fatty acids is the rate-limiting step for the subsequent production of the aldehyde. nih.gov

Following lipase (B570770) activity, other lipid-modifying enzymes, namely lipoxygenase and hydroperoxide lyase, act on the released fatty acids. nih.govresearchgate.netmdpi.com For instance, in the diatom Thalassiosira rotula, the wounding of cells activates phospholipases, which release eicosanoids that are then converted by lipoxygenases into defensive metabolites, including 2,4-decadienal. nih.gov This enzymatic cascade effectively decomposes lipids into smaller, volatile compounds, with this compound being a notable product. nih.gov The process is observed in various organisms, including the brown alga Saccharina angustata, where arachidonic and linoleic acids are converted into this aldehyde. researchgate.net

Microorganisms play a crucial role in the transformation and detoxification of this compound. Various bacteria and fungi have demonstrated the ability to metabolize this compound, often reducing it to less reactive forms. In sourdough fermentation, heterofermentative lactobacilli, such as Lactobacillus sanfranciscensis, rapidly reduce the concentration of unsaturated aldehydes like (2E,4E)-deca-2,4-dienal into their corresponding unsaturated alcohols. ebi.ac.ukresearchgate.net Baker's yeast (Saccharomyces cerevisiae) also displays this reductive capability, although to a lesser extent than the lactic acid bacteria. ebi.ac.ukresearchgate.net

In a different microbial interaction, the fungus Laetiporus sulphureus is capable of isomerizing this compound to its more stable (2E,4E) isomer. researchgate.net Furthermore, studies on raw chicken contaminated with Staphylococcus aureus have shown a decrease in the concentration of (2E,4E)-deca-2,4-dienal over time, suggesting microbial utilization or transformation of the compound. semanticscholar.org

In mammalian cells, two primary detoxification pathways for the geometric isomer (2E,4E)-deca-2,4-dienal have been identified. chemsrc.comxcessbio.com The first pathway involves the oxidation of the aldehyde to its corresponding carboxylic acid, 2,4-decadienoic acid, which primarily occurs in liver cells. ebi.ac.ukchemsrc.comxcessbio.com The second pathway is conjugation with glutathione (B108866) (GSH), followed by breakdown and aldehyde reduction, which generates cysteine-conjugated 2,4-decadien-1-ol in both liver and lung cells. ebi.ac.ukchemsrc.comxcessbio.com

| Microorganism | Transformation Type | Product(s) | Reference |

|---|---|---|---|

| Heterofermentative Lactobacilli (e.g., Lactobacillus sanfranciscensis) | Reduction | Unsaturated alcohols | ebi.ac.ukresearchgate.net |

| Saccharomyces cerevisiae (Baker's Yeast) | Reduction | Unsaturated alcohols (lower activity) | ebi.ac.ukresearchgate.net |

| Laetiporus sulphureus (Fungus) | Isomerization | (2E,4E)-deca-2,4-dienal | researchgate.net |

| Staphylococcus aureus | Degradation/Utilization | Not specified; decrease in parent compound | semanticscholar.org |

Non-Enzymatic Degradation Processes

Beyond enzymatic reactions, this compound is susceptible to degradation through several abiotic chemical processes, which contribute to its fate in various environments.

This compound can undergo non-enzymatic oxidation. Under aerobic conditions, the aldehyde can be oxidized to form carboxylic acids. Water-mediated oxidative decomposition has been shown to yield a range of smaller molecules, including hexanal (B45976), hexanoic acid, 2-octenal (B7820987), and 2-octenoic acid. researchgate.net The presence of antioxidants can influence these pathways; for example, in heated Welsh onions, the addition of glutathione prevented the detection of (2E,4E)-deca-2,4-dienal during storage, whereas it was detected in samples with ascorbic acid. mdpi.com

Isomerization from the (E,Z) configuration to the more thermodynamically stable (E,E) configuration can also occur, as seen in enzymatic processes, and may be facilitated by environmental factors such as heat and light, although specific non-enzymatic pathways are less detailed in the available literature.

Hydrolysis represents a significant non-enzymatic degradation pathway for 2,4-decadienal. A key mechanism involves a water-mediated hydration of the double bond, followed by a retro-aldol condensation reaction. researchgate.net This process breaks down 2,4-decadienal into smaller aldehydes such as 2-octenal and ethanal. researchgate.net The rate of this degradation is notably accelerated by heat but does not depend on the presence of oxygen. researchgate.net In high-temperature subcritical water, (2E,4E)-deca-2,4-dienal undergoes an intramolecular redox reaction to yield (Z)-dec-3-enoic acid. kochi-tech.ac.jp

Direct photodegradation of this compound by environmental light has not been extensively documented in the reviewed literature, which primarily focuses on its role as a starting material in synthetic photocatalytic reactions rather than its environmental breakdown. wisc.edu

| Process | Conditions | Major Degradation Products | Reference |

|---|---|---|---|

| Oxidative Decomposition | Water-mediated | Hexanal, Hexanoic acid, 2-Octenal, 2-Octenoic acid | researchgate.net |

| Hydrolysis (Retro-aldol Condensation) | Aqueous, accelerated by heat | 2-Octenal, Ethanal | researchgate.net |

| Intramolecular Redox | Subcritical water (250°C) | (Z)-dec-3-enoic acid | kochi-tech.ac.jp |

Persistence and Turnover Rates in Aquatic and Terrestrial Environments

The environmental persistence of this compound is a function of its production and degradation rates. In aquatic systems, this compound is produced by diatoms, particularly during bloom events, and can be found as a dissolved component in the water column. nih.govresearchgate.net The detection of polyunsaturated aldehydes deep in the water column suggests a degree of persistence. researchgate.net Its turnover is influenced by microbial activity, as it is toxic to some marine bacteria, with EC50 values (concentrations causing 50% reduction in growth) for (2E,4E/Z)-decadienal ranging from 70 to 400 μM for various isolates. researchgate.net This toxicity implies that the compound can shape microbial community structure, while those same communities contribute to its degradation. Adsorption to materials like powdered activated carbon is also an effective removal mechanism from water. ebi.ac.uk

There is limited specific data available regarding the persistence and turnover rates of this compound in terrestrial environments. Its presence is well-documented in various foods and is known to form during the heating of oils. mdpi.commdpi.com In food systems, its concentration can decrease over time due to microbial metabolism, such as in fermented products, or through chemical reactions like retro-aldol degradation. researchgate.netresearchgate.net However, quantitative data on its half-life and turnover in soil and sediment are not well-established in the reviewed scientific literature.

Advanced Research Directions and Biotechnological Potential of 2e,4z Deca 2,4 Dienal Studies

Metabolic Engineering of Producer Organisms for Enhanced Biosynthesis

Metabolic engineering offers a promising avenue for the enhanced biosynthesis of (2E,4Z)-deca-2,4-dienal. This involves the targeted modification of microbial hosts to optimize the production of this valuable compound.

Overexpression of Key Biosynthetic Enzymes (e.g., LOX)

The biosynthesis of this compound is intricately linked to the lipoxygenase (LOX) pathway. plos.org LOX enzymes catalyze the initial step in the conversion of polyunsaturated fatty acids (PUFAs) into fatty acid hydroperoxides (HPOs). google.com These HPOs are then cleaved to form aldehydes, including the C10-aldehydes. ftb.com.hr

Researchers have successfully improved the productivity of bacterial LOXs for the industrial-scale production of decadienals. google.com By overexpressing functionally identified LOX protein sequences in bacterial hosts like Escherichia coli, high-density cultures with enhanced enzymatic capability for producing decadienals have been achieved. google.com This approach allows for the cost-effective and fully biocatalytic production of these aldehydes. google.com

| Organism | Enzyme | Substrate | Product | Reference |

| Escherichia coli | Lipoxygenase (LOX) | Polyunsaturated Fatty Acids (PUFAs) | This compound | google.com |

| Plants | Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) | Linoleic Acid | (2E,4E)-deca-2,4-dienal | scientific-publications.net |

| Brown Algae (Saccharina angustata) | Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) | Arachidonic Acid | (2E,4E)-deca-2,4-dienal | researchgate.net |

Manipulation of Precursor Availability

The availability of precursor molecules, specifically polyunsaturated fatty acids like linoleic acid and arachidonic acid, is a critical factor in the biosynthesis of this compound. mdpi.comresearchgate.net The LOX pathway utilizes these PUFAs as substrates to initiate the cascade leading to aldehyde formation. mdpi.com

In the brown alga Saccharina angustata, the production of (2E,4E)-deca-2,4-dienal is mediated by a lipoxygenase cascade starting from arachidonic and linoleic acids. researchgate.net Similarly, in various plants, the catalytic action of LOX on linoleic acid, in the presence of oxygen, forms 9-hydroperoxylinoleic acid, which is subsequently transformed into (2E,4E)-deca-2,4-dienal by hydroperoxide lyase (HPL). scientific-publications.net Therefore, increasing the intracellular pool of these fatty acid precursors is a key strategy in metabolic engineering to enhance the yield of this compound.

Development of Sustainable Production Methods

The development of sustainable production methods for this compound is a key focus, moving away from traditional chemical synthesis towards greener, biocatalytic approaches. chemrxiv.orgresearchgate.net These methods leverage the power of enzymes and whole-cell systems to synthesize aldehydes, offering a more environmentally friendly alternative. chemrxiv.org

Biocatalytic methods for aldehyde production can be categorized into oxidation, reduction, or de novo synthesis pathways. chemrxiv.org The enzymatic oxidation of fatty acids is a particularly relevant route for producing this compound. chemrxiv.org However, challenges such as cofactor regeneration in enzymatic systems and the potential for over-reduction of the aldehyde product in whole-cell systems need to be addressed. chemrxiv.org One significant hurdle in engineering microbial hosts like E. coli for aldehyde production is the presence of highly active endogenous aldehyde reductases (ALRs) that convert the desired aldehyde into its corresponding alcohol. nih.gov

Applications in Pest Control and Ecological Management

Emerging research highlights the potential of this compound and its derivatives in agriculture, specifically in pest control and ecological management. The related compound, ethyl (2E,4Z)-deca-2,4-dienoate, also known as the pear ester, has been identified as a kairomonal attractant for the codling moth (Cydia pomonella), a major pest of pome fruits. ebi.ac.uk

Studies have shown that combining insecticides with a microencapsulated formulation of the pear ester can enhance the efficacy of pest control strategies in walnut orchards. ebi.ac.uk Furthermore, there is patented methodology for producing pentyl derivatives of 2,4-dienal for use in integrated pest management programs. vulcanchem.com The nematicidal activity of the isomer (2E,4E)-deca-2,4-dienal against Meloidogyne javanica has also been reported, suggesting its potential as a botanical nematicide. ebi.ac.uknih.gov

Exploration of Novel Biological Activities in Unexplored Systems

While the role of this compound in flavor and pest control is becoming clearer, the exploration of its other biological activities in less-studied systems is an active area of research. Oxylipins, the class of molecules to which this aldehyde belongs, are known to have diverse and potent biological effects. researchgate.net

In plants, oxylipins are involved in defense mechanisms against pests and pathogens. researchgate.net The isomer (2E,4E)-deca-2,4-dienal has been shown to induce apoptosis (programmed cell death) and has been identified as a product of lipid peroxidation in cell membranes. ebi.ac.uknih.gov Further investigation into the biological activities of this compound in various biological systems could uncover novel applications in medicine and agriculture.

Computational Modeling and Bioinformatics Approaches in Oxylipin Research

The complexity of oxylipin pathways and the vast number of potential products necessitate the use of computational modeling and bioinformatics to advance research in this field. researchgate.net These approaches are crucial for identifying and quantifying oxylipins, as well as for understanding their biosynthetic pathways and biological functions. acs.org

Q & A

Basic Question: What analytical techniques are recommended for characterizing (2E,4Z)-deca-2,4-dienal in complex mixtures?

Answer:

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are foundational methods. GC-MS is optimal for volatile compounds, enabling isomer differentiation via retention indices and fragmentation patterns. For NMR, focus on - and -NMR to resolve double-bond configurations (e.g., coupling constants for E/Z isomers). Ensure rigorous calibration with authentic standards and replicate analyses to minimize instrumental drift . For complex matrices, combine with preparative HPLC to isolate the compound prior to analysis, reducing interference from co-eluting substances.

Advanced Question: How can computational modeling be integrated with experimental data to predict this compound’s reactivity?

Answer:

Density functional theory (DFT) calculations can model reaction pathways, such as electrophilic additions or oxidation mechanisms. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction intermediates via time-resolved FTIR) and isotopic labeling. For biological activity, molecular docking simulations against putative olfactory or enzymatic targets (e.g., insect pheromone receptors) should be cross-validated with in vitro assays. Multi-method integration requires alignment of computational parameters (e.g., solvent models) with experimental conditions to reduce discrepancies .

Basic Question: What synthetic routes are reported for this compound, and how can their efficiency be evaluated?

Answer:

Common routes include Wittig olefination and cross-metathesis. For Wittig reactions, evaluate yields based on phosphonium salt stability and aldehyde electrophilicity. For metathesis, assess catalyst selectivity (e.g., Grubbs vs. Hoveyda-Grubbs) for E/Z control. Efficiency metrics should include step economy, atom economy, and stereochemical purity. Use -NMR to quantify diastereomeric ratios and GC-MS for byproduct profiling. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity) .

Advanced Question: How can contradictory findings regarding the biological activity of this compound be resolved?

Answer:

Contradictions often arise from variability in bioassay conditions (e.g., solvent carriers, organism species). Conduct a meta-analysis of published data to identify confounding variables, then design dose-response studies under controlled parameters. Use orthogonal assays (e.g., electrophysiology for insect response, LC-MS for metabolite profiling) to confirm bioactivity. For ecological studies, incorporate field experiments to validate lab-based findings, accounting for environmental degradation rates .

Basic Question: What challenges arise in isolating this compound due to isomerization?

Answer:

The compound’s conjugated diene system is prone to light- or heat-induced isomerization. Use amber glassware and低温 conditions (e.g., −20°C storage) during purification. Stabilize the isomer by adding radical scavengers (e.g., BHT) or conducting reactions under inert atmospheres. Monitor isomer integrity via UV-Vis spectroscopy (λ~230 nm for conjugated dienes) at each step .

Advanced Question: What theoretical frameworks explain the stereochemical stability of this compound under varying conditions?

Answer:

Apply frontier molecular orbital (FMO) theory to predict thermal isomerization pathways. Computational studies (e.g., transition state analysis via DFT) can quantify activation energies for E/Z interconversion. Experimentally, variable-temperature NMR or ultrafast spectroscopy can track real-time isomerization kinetics. Link findings to Marcus theory or Woodward-Hoffmann rules to contextualize reaction dynamics .

Basic Question: How should researchers design controlled experiments to assess the olfactory properties of this compound?

Answer:

Use a double-blind olfactometer setup with human or model organism panels (e.g., Drosophila). Standardize odorant delivery via calibrated airflows and solvent controls (e.g., paraffin oil). Quantify detection thresholds using staircase methods and statistical analysis (e.g., probit regression). Replicate across independent labs to account for inter-individual variability .

Advanced Question: What methodologies enable real-time monitoring of this compound’s degradation products in environmental systems?

Answer:

Couple atmospheric pressure chemical ionization (APCI) mass spectrometry with environmental chamber reactors to simulate degradation under UV/ozone exposure. For aqueous systems, use online solid-phase microextraction (SPME) paired with GC×GC-TOFMS. Data should be analyzed via non-targeted screening algorithms (e.g., MZmine) and validated with synthesized degradation standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.